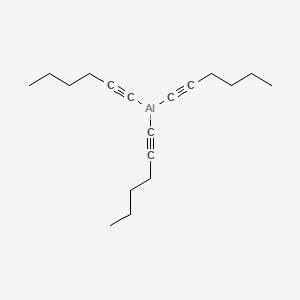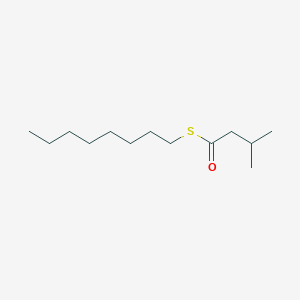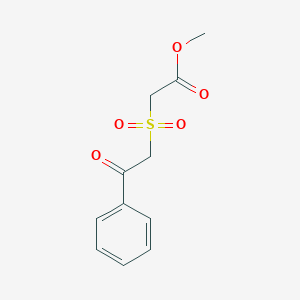
1,1'-Bicyclohexyl, 2-methyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bicyclohexyl, 2-methyl-, cis- is an organic compound with the molecular formula C₁₃H₂₄ and a molecular weight of 180.3297 g/mol . This compound is a stereoisomer, specifically the cis-isomer, of 2-methyl-1,1’-bicyclohexyl . It is characterized by the presence of two cyclohexyl rings connected by a single carbon-carbon bond, with a methyl group attached to one of the cyclohexyl rings in the cis configuration.
Métodos De Preparación
The synthesis of 1,1’-Bicyclohexyl, 2-methyl-, cis- can be achieved through various synthetic routes. One common method involves the alkylation of bicyclohexyl with a methylating agent under controlled conditions . Industrial production methods typically involve the use of catalysts to facilitate the reaction and improve yield. The reaction conditions often include elevated temperatures and pressures to ensure the complete conversion of reactants to the desired product .
Análisis De Reacciones Químicas
1,1’-Bicyclohexyl, 2-methyl-, cis- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents like lithium aluminum hydride , and substituting agents like halogens . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,1’-Bicyclohexyl, 2-methyl-, cis- has several scientific research applications:
Chemistry: It is used as a model compound in studies of stereochemistry and conformational analysis.
Biology: The compound is used in research to understand the interactions of cyclic hydrocarbons with biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Bicyclohexyl, 2-methyl-, cis- involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces . These interactions can affect the conformation and function of biological molecules, leading to various biochemical effects . The pathways involved in these interactions are often studied to understand the compound’s effects on biological systems .
Comparación Con Compuestos Similares
1,1’-Bicyclohexyl, 2-methyl-, cis- can be compared with other similar compounds such as:
- 2-methyl-1,1’-bicyclohexyl (low boiling isomer)
- 1,1’-Bicyclohexyl, 2-methyl-, trans-
- 2-Methylbicyclohexyl
These compounds share similar structural features but differ in their stereochemistry and physical properties. The cis-isomer is unique in its specific spatial arrangement, which can influence its reactivity and interactions compared to its trans counterpart .
Propiedades
Número CAS |
66324-47-8 |
|---|---|
Fórmula molecular |
C13H24 |
Peso molecular |
180.33 g/mol |
Nombre IUPAC |
1-cyclohexyl-2-methylcyclohexane |
InChI |
InChI=1S/C13H24/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h11-13H,2-10H2,1H3 |
Clave InChI |
SRCQYSQCKOUHTG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


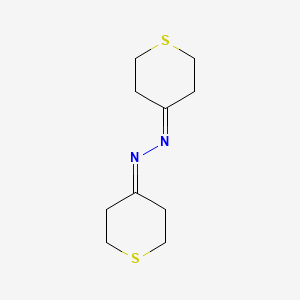
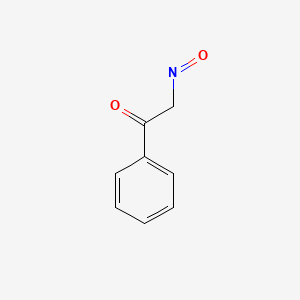
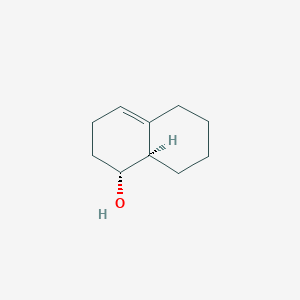
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
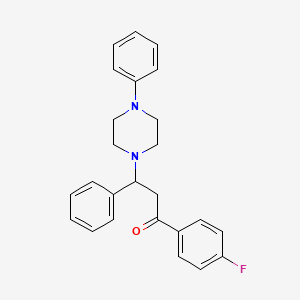
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
